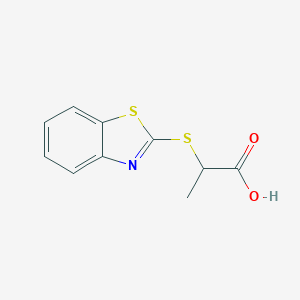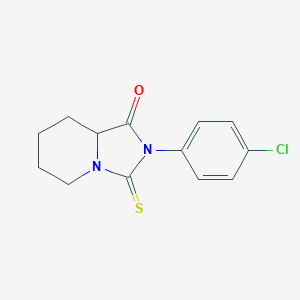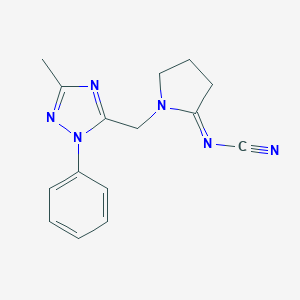
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of triazolopyridine derivatives and has shown promising results in various studies.
Mécanisme D'action
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has several advantages for use in lab experiments. It is easy to synthesize and can be purified using standard methods. (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has also been shown to have a high degree of selectivity for its target enzymes and proteins. However, one limitation of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide. One area of research is the development of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide as a therapeutic agent for the treatment of Alzheimer's disease. Another area of research is the development of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide as an antibacterial and antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide involves the reaction of 3-methyl-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde with 2-pyrrolidinone and cyanamide in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. (1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide has also been studied for its antibacterial and antifungal properties.
Propriétés
Numéro CAS |
159383-37-6 |
|---|---|
Nom du produit |
(1-((3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide |
Formule moléculaire |
C15H16N6 |
Poids moléculaire |
280.33 g/mol |
Nom IUPAC |
[1-[(5-methyl-2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C15H16N6/c1-12-18-15(10-20-9-5-8-14(20)17-11-16)21(19-12)13-6-3-2-4-7-13/h2-4,6-7H,5,8-10H2,1H3 |
Clé InChI |
RJNRCAWWBCOWIY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N1)CN2CCCC2=NC#N)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=N1)CN2CCCC2=NC#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



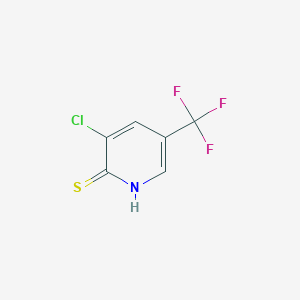
![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)
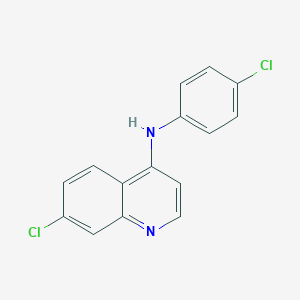


![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
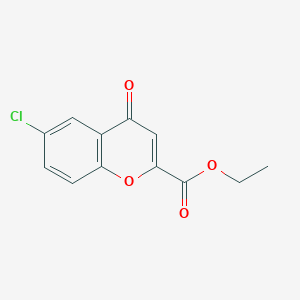
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
